An In-Depth Technical Guide to 4-Fluoro-cyclohex-3-enylamine Hydrochloride and its Structural Analogs for Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-cyclohex-3-enylamine Hydrochloride and its Structural Analogs for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 4-Fluoro-cyclohex-3-enylamine hydrochloride (CAS: 2416991-37-0) is not extensively available in peer-reviewed literature.[1] This guide provides a detailed analysis of the closely related and well-characterized parent compound, Cyclohex-3-en-1-amine hydrochloride, and extrapolates the potential impact of 4-fluoro substitution based on established principles of medicinal and organic chemistry. This approach aims to provide a robust framework for researchers interested in this and similar fluorinated scaffolds.
Introduction: The Strategic Value of Fluorinated Cyclohexenylamines in Medicinal Chemistry
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclohexenylamine scaffold, a conformationally restricted cyclic amine, is a valuable building block in drug discovery, appearing in a variety of bioactive compounds. The targeted placement of a fluorine atom on this scaffold, as in 4-Fluoro-cyclohex-3-enylamine, represents a strategic approach to fine-tuning its pharmacological profile.
This guide will first provide a comprehensive overview of the chemical structure and properties of the parent molecule, Cyclohex-3-en-1-amine hydrochloride. Subsequently, it will delve into the anticipated structural and physicochemical consequences of introducing a fluorine atom at the 4-position, offering insights into the potential synthetic strategies and applications of the target compound.
The Parent Scaffold: Cyclohex-3-en-1-amine Hydrochloride
Chemical Structure and Properties
Cyclohex-3-en-1-amine hydrochloride is a salt of the cyclic amine Cyclohex-3-en-1-amine.[2] The hydrochloride salt form is typically used to improve the compound's stability and aqueous solubility.
Molecular Formula: C₆H₁₂ClN[2]
Molecular Weight: 133.62 g/mol [2]
Chemical Structure:
Caption: Chemical structure of Cyclohex-3-en-1-amine hydrochloride.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 133.62 g/mol | PubChem[2] |
| Exact Mass | 133.0658271 Da | PubChem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | LookChem[3] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[3] |
Synthesis Overview
The synthesis of cyclohexenylamines can be achieved through various established organic chemistry methodologies. A common approach involves the reduction of a corresponding oxime or the amination of a cyclohexenol derivative.
The Target Compound: 4-Fluoro-cyclohex-3-enylamine Hydrochloride
Postulated Chemical Structure
Based on its name, the chemical structure of 4-Fluoro-cyclohex-3-enylamine hydrochloride is proposed as follows:
Caption: Postulated structure of 4-Fluoro-cyclohex-3-enylamine hydrochloride.
Anticipated Impact of 4-Fluoro Substitution
The introduction of a fluorine atom at the 4-position of the cyclohexenylamine ring is expected to have several significant effects on the molecule's properties:
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Basicity (pKa): The high electronegativity of the fluorine atom will exert an electron-withdrawing inductive effect. This is anticipated to lower the basicity of the amine group, resulting in a lower pKa compared to the non-fluorinated analog. This modulation of pKa can be critical for optimizing a drug's pharmacokinetic profile, including its absorption and distribution.[4]
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Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[4] While a single fluorine atom can increase lipophilicity, the overall impact on the molecule will also depend on conformational changes and intramolecular interactions. It is plausible that the introduction of the fluorine atom will increase the LogP value, potentially enhancing membrane permeability.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Therefore, the introduction of a fluorine atom at a potential site of metabolism can block this process, leading to increased metabolic stability and a longer in vivo half-life.[4]
-
Conformational Effects: The fluorine atom can influence the conformational preference of the cyclohexene ring, which in turn can affect how the molecule binds to its biological target.
Potential Synthetic Strategies
The synthesis of 4-Fluoro-cyclohex-3-enylamine hydrochloride would likely involve the introduction of the fluorine atom at a suitable stage in the synthetic sequence. Potential strategies could include:
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Fluorination of a Cyclohexenone Precursor: A key intermediate, 4-fluorocyclohex-2-en-1-one, could be synthesized and then converted to the desired amine. This could involve reductive amination or conversion to an oxime followed by reduction.
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Deoxyfluorination of a Hydroxy-Cyclohexenylamine: A protected amino group on a 4-hydroxycyclohexene scaffold could be subjected to deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST).
Applications in Drug Discovery
The 4-Fluoro-cyclohex-3-enylamine scaffold is a promising starting point for the development of novel therapeutics. Its potential applications could span various therapeutic areas, depending on the other substituents attached to the core structure. The strategic placement of the fluorine atom provides a powerful tool for lead optimization, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties.
The incorporation of this building block into screening libraries could lead to the discovery of novel hits with improved drug-like properties.[5] Furthermore, its use in structure-activity relationship (SAR) studies can provide valuable insights into the role of fluorine in modulating biological activity.
Conclusion
While direct experimental data on 4-Fluoro-cyclohex-3-enylamine hydrochloride is currently limited, a thorough analysis of its parent scaffold and the well-established principles of fluorine chemistry allows for a strong predictive understanding of its properties and potential. This fluorinated building block holds significant promise for medicinal chemists seeking to enhance the developability of their drug candidates. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential in drug discovery.
References
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- PubChem. 3-Fluorocyclohexan-1-amine hydrochloride.
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- Paudyal, M. P., et al. (2016). Supporting Information for: A Unified Approach to α-Oxa-[n.2.1] and α-Aza-[n.2.1] Bicyclic Skeletons via an Intramolecular Gold-Catalyzed Aminoetherification/Amination of Alkenes. The Royal Society of Chemistry.
- J&W Pharmlab. 4-Fluoro-cyclohex-3-enylamine hydrochloride. Accessed February 12, 2026.
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- Enamine. Difluorocyclopropanes for drug discovery. Accessed February 12, 2026.
- LookChem. Cyclohex-3-en-1-amine hydrochloride. Accessed February 12, 2026.
- PubChem. 4-Fluorocyclohexan-1-amine.
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- Sammakia, T., Abramite, J. A., & Sammons, M. F. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and O-Acetals, Enamines, etc. Thieme.
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Accessed February 12, 2026.
- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- PrepChem.com. Synthesis of 4-Ethyl-3-cyclohexen-1-one. Accessed February 12, 2026.
- Enamine. Synthesis of unique pyrrolidines for drug discovery. Accessed February 12, 2026.
- PubChem. Cyclohex-3-en-1-amine.
- Drug Discovery News.
- Shi, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 16, 1511257.
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